

LK-99: A Technical Examination of Initial Superconductivity Claims

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LK-44

Cat. No.: B12382207

[Get Quote](#)

This technical guide provides a comprehensive overview of the initial scientific reports and preprints surrounding the material designated LK-99, which garnered significant attention in mid-2023 for its claimed room-temperature and ambient-pressure superconducting properties. The document is intended for researchers, scientists, and professionals in materials science and related fields, offering a structured summary of the quantitative data, experimental methodologies, and the proposed mechanism of action as presented in the preliminary, non-peer-reviewed literature.

Data Presentation: Summary of Reported Properties

The initial preprints from Lee, Kim, et al. asserted that LK-99, a copper-substituted lead apatite, exhibited superconductivity at temperatures well above 400 K (127 °C).^[1] These claims were met with a global wave of replication efforts, many of which produced conflicting results. The tables below summarize the key quantitative data from the original claims and subsequent independent verification attempts.

Table 1: Properties of LK-99 as Claimed in Initial Preprints

Property	Claimed Value/Observation	Source Preprint
Chemical Formula	$Pb_{10-x}Cu_x(PO_4)_6O$ ($x \approx 0.9-1.1$)	arXiv:2307.12037[2]
Critical Temperature (Tc)	≥ 400 K (127 °C)	arXiv:2307.12008[1]
Resistivity (ρ)	Zero-resistivity observed	arXiv:2307.12008[1]
Critical Current (Ic)	Presence demonstrated	arXiv:2307.12008[1]
Critical Magnetic Field (Hc)	Presence demonstrated	arXiv:2307.12008[1]
Magnetic Behavior	Meissner effect (levitation)	arXiv:2307.12008[1]
Structural Change	0.48% volume shrinkage via Cu substitution	arXiv:2307.12008[1]

Table 2: Selected Data from Independent Replication Preprints

Research Group / First Author	Finding	Reported Tc	Key Observation	Source Preprint / Report
Indian National Physical Laboratory (Awana et al.)	Not a superconductor	N/A	Sample was weakly magnetic. [3]	arXiv:2307.16402[4]
Beihang University (Liu et al.)	Not a superconductor	N/A	Sample behaved like a semiconductor. [3]	arXiv:2308.03110
Southeast University (Sun Yue et al.)	Possible Superconductivity	< 110 K (-163 °C)	Measured zero electrical resistance below 110 K.[5]	Bilibili Video Report
Beijing National Lab for Condensed Matter Physics	Not a superconductor	N/A	Sharp drop in resistivity attributed to Cu ₂ S impurity phase transition (~385 K).[3]	arXiv:2308.03544
Various Independent Groups	Not a superconductor	N/A	Many labs found the material to be a highly resistive insulator.[6][7]	Various[2][6][7]
China & Japan Collaboration (Yao, Wang et al.)	Possible Superconductivity	~250 K (-23 °C)	Reported signs of a Meissner effect and hysteresis loops near this temperature.[8][9]	arXiv:2401.00999

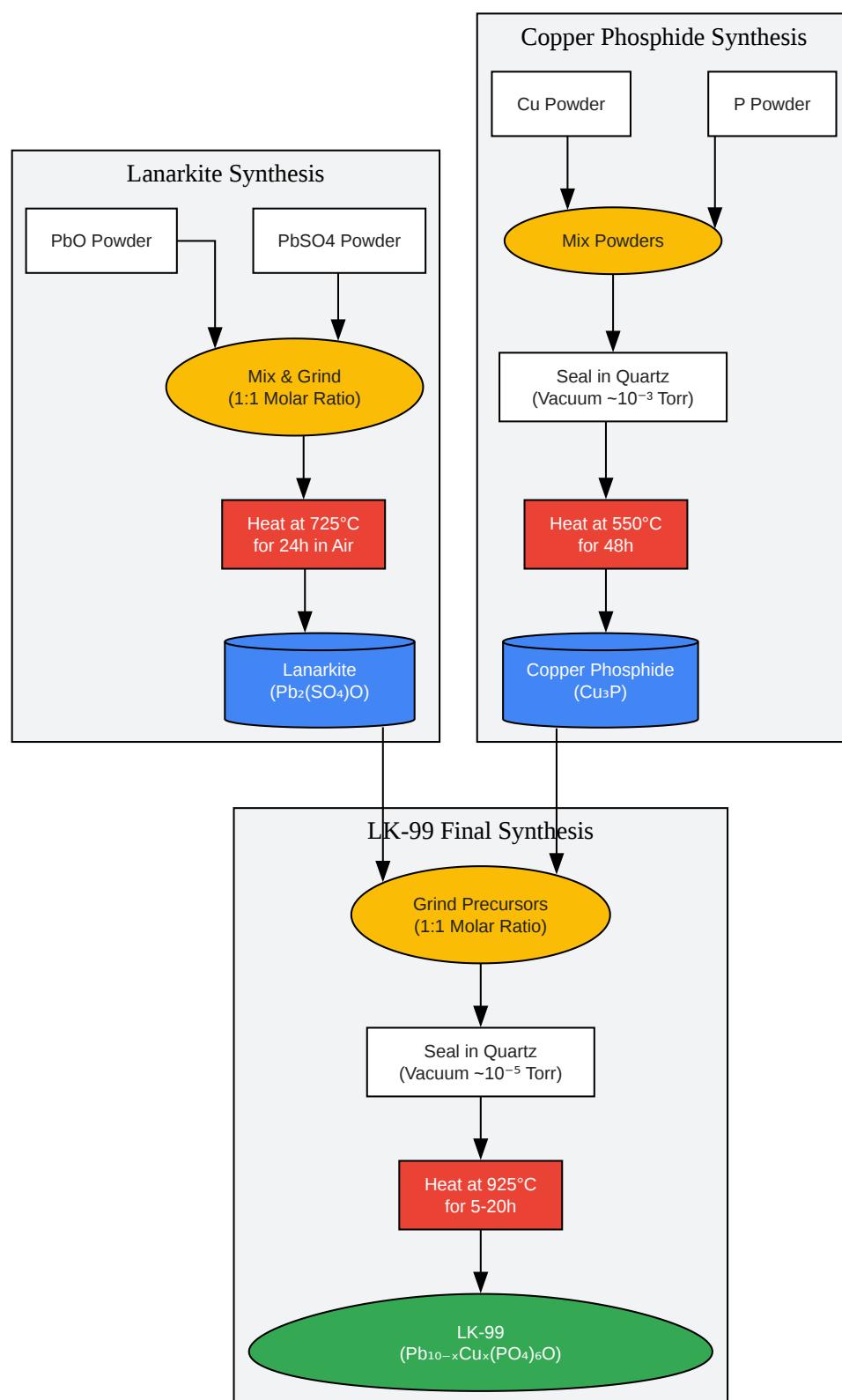
The broad consensus from the initial wave of replication attempts was that LK-99 is not a room-temperature superconductor.[\[10\]](#) The observed phenomena in the original reports were largely attributed to impurities, particularly copper sulfide (Cu_2S), which undergoes a phase transition that can mimic a sharp drop in resistivity.[\[3\]](#)[\[11\]](#)

Experimental Protocols

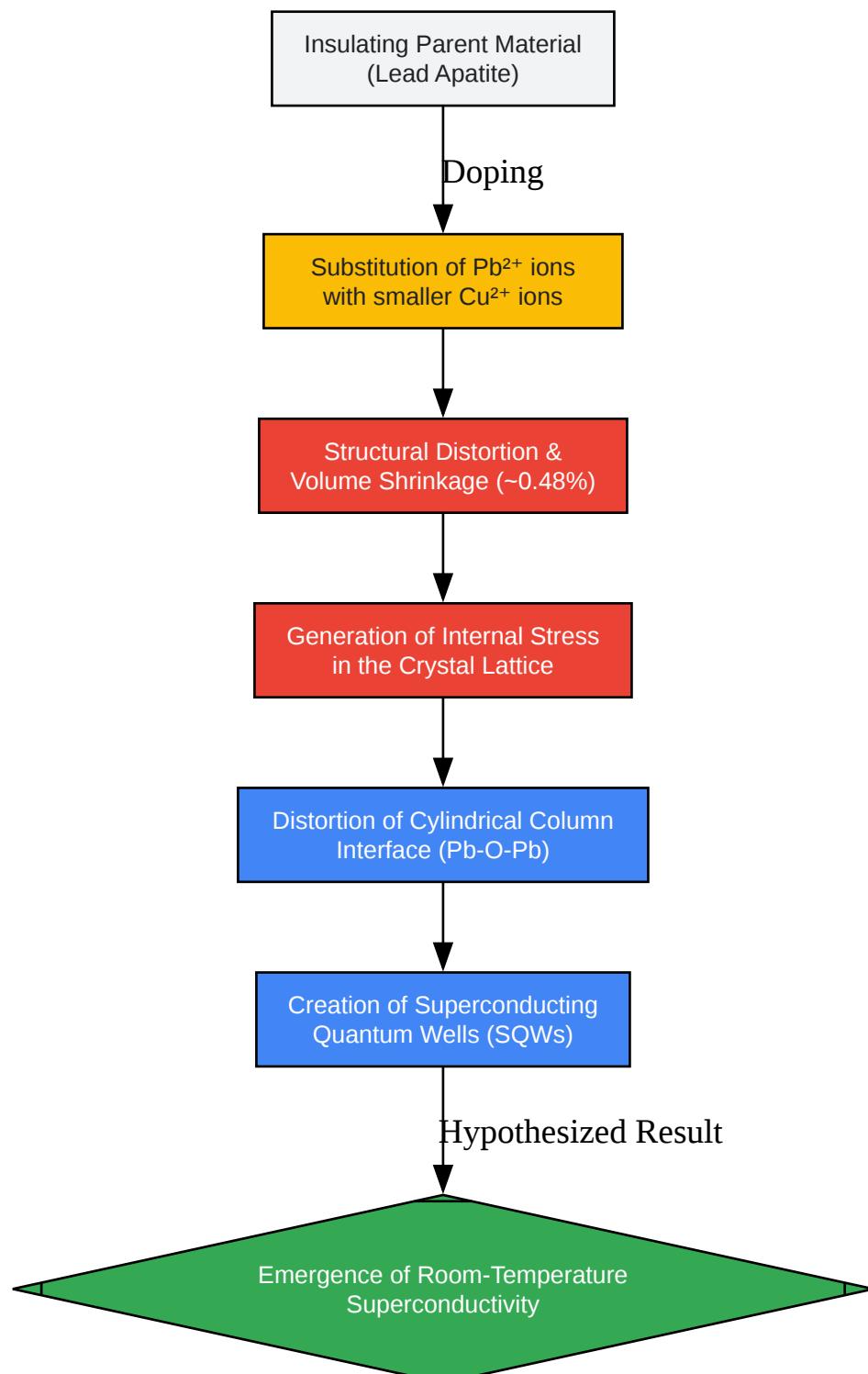
The synthesis of LK-99 as described in the initial preprints involves a two-step solid-state reaction.[\[4\]](#)[\[12\]](#) The process, followed by numerous replication groups, is detailed below.

2.1 Step 1: Synthesis of Precursor Materials

- Lanarkite ($\text{Pb}_2(\text{SO}_4)_2$) Synthesis:
 - Reagents: Lead(II) oxide (PbO) and Lead(II) sulfate (PbSO_4) powders.
 - Procedure: Mix the reagents in a 1:1 molar ratio.
 - Grinding: Thoroughly grind the mixture using an agate mortar and pestle to ensure homogeneity.
 - Heating: Place the mixed powder in an alumina crucible and heat in a furnace at $725\text{ }^\circ\text{C}$ for 24 hours in an air atmosphere.
 - Cooling: Allow the furnace to cool naturally to room temperature before retrieving the resulting Lanarkite.[\[12\]](#)
- Copper(I) Phosphide (Cu_3P) Synthesis:
 - Reagents: Copper (Cu) and Phosphorus (P) powders.
 - Procedure: Mix the reagents in a stoichiometric ratio (3:1).
 - Sealing: Place the mixture into a quartz tube and seal under a vacuum of approximately 10^{-3} Torr.
 - Heating: Heat the sealed ampule in a furnace to $550\text{ }^\circ\text{C}$ and maintain for 48 hours.[\[13\]](#)
(Note: Some protocols describe a two-stage heating process[\[12\]](#)).


- Cooling: Let the tube cool naturally to room temperature. The resulting crystalline Cu₃P is then extracted.

2.2 Step 2: Final Synthesis of LK-99


- Reagents: Synthesized Lanarkite and Copper Phosphide.
- Procedure: Mix the Lanarkite and Cu₃P powders in a 1:1 molar ratio.
- Grinding: Grind the precursors together into a fine, uniform powder.
- Sealing: Place the final mixture into a quartz tube and seal under a high vacuum (e.g., 10⁻⁵ Torr).
- Heating: Heat the sealed tube to 925 °C and maintain this temperature for a period ranging from 5 to 20 hours.[4]
- Result: After cooling, the resulting material is a dark, solid polycrystalline substance identified as LK-99.

Visualizations: Workflows and Logical Pathways

The following diagrams illustrate the experimental workflow and the theoretical basis for the superconductivity claims as described in the initial reports.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the solid-state synthesis of LK-99.

[Click to download full resolution via product page](#)

Caption: Logical pathway of the claimed mechanism for superconductivity in LK-99.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [2307.12008] The First Room-Temperature Ambient-Pressure Superconductor [arxiv.org]
- 2. [2308.03823] Synthesis and characterisation of LK-99 [arxiv.org]
- 3. physicsworld.com [physicsworld.com]
- 4. [2307.16402] Synthesis of possible room temperature superconductor LK-99:Pb\$9\$Cu(PO\$4\$)\$6\$O [arxiv.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. [2308.06589] On the Experimental Evidence for Possible Superconductivity in LK99 [arxiv.org]
- 7. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thehindu.com [thehindu.com]
- 9. tomshardware.com [tomshardware.com]
- 10. There's no room-temperature superconductor yet, but the quest continues | Physics | The Guardian [theguardian.com]
- 11. [2311.03558] Replication and study of anomalies in LK-99--the alleged ambient-pressure, room-temperature superconductor [arxiv.org]
- 12. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [LK-99: A Technical Examination of Initial Superconductivity Claims]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12382207#initial-reports-and-preprints-on-lk-99-superconductivity-claims>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com